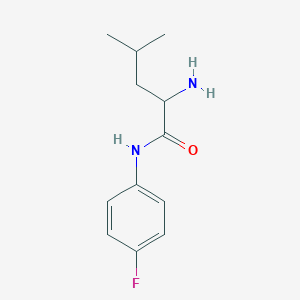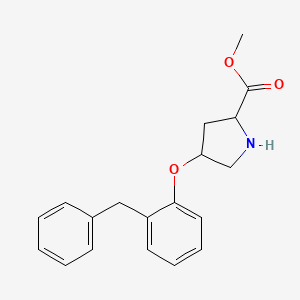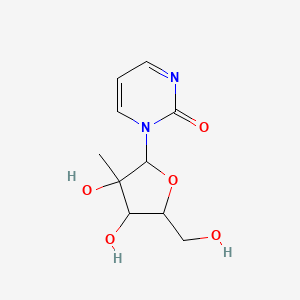
2'-C-beta-Methyl-4-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-C-beta-Methyl-4-deoxyuridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Métodos De Preparación
The synthesis of 2’-C-beta-Methyl-4-deoxyuridine involves several steps, including the protection of hydroxyl groups, selective methylation, and deprotection. The industrial production methods are not widely documented, but the synthetic routes typically involve the use of protecting groups and selective reactions to achieve the desired compound .
Análisis De Reacciones Químicas
2’-C-beta-Methyl-4-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-C-beta-Methyl-4-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of 2’-C-beta-Methyl-4-deoxyuridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation .
Comparación Con Compuestos Similares
2’-C-beta-Methyl-4-deoxyuridine is unique among purine nucleoside analogues due to its specific structure and activity. Similar compounds include:
2’-Deoxyuridine: An antimetabolite used in the diagnosis of megaloblastic anemias.
Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting thymidine in viral DNA
These compounds share some similarities in their mechanisms of action but differ in their specific applications and targets.
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3 |
Clave InChI |
SMFRONCOXPTDQN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)

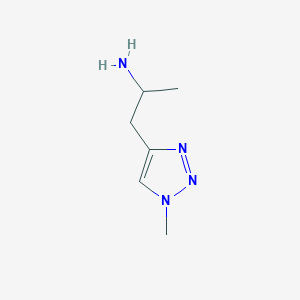
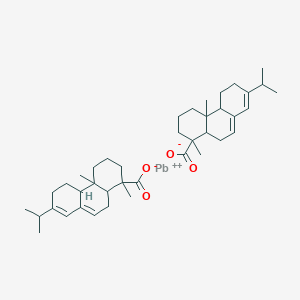
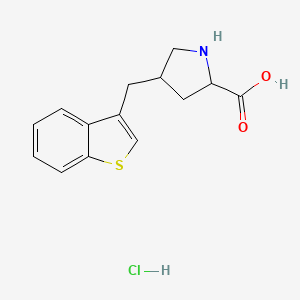
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)

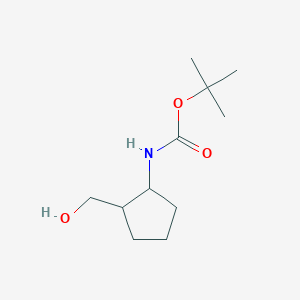
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
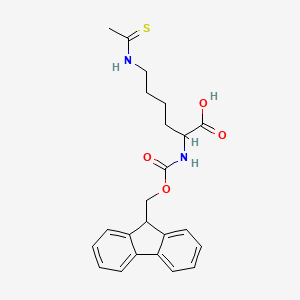
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
